3-Iodophenylboronic acid
Overview
Description
3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 3-Iodophenylboronic acid, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Iodophenylboronic acid consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .
Chemical Reactions Analysis
3-Iodophenylboronic acid is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .
Physical And Chemical Properties Analysis
3-Iodophenylboronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .
Scientific Research Applications
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Aerobic Oxidative Coupling with Arenes
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Coupling with Acetals
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Synthesis of Inhibitors of Homoserine Transacetylase
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Boron-Heck Arylation with Alkenes
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N-Arylation
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Heck Reactions with Electrophilic Alkenes
Safety And Hazards
properties
IUPAC Name |
(3-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUXWXIMNEIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370252 | |
Record name | 3-Iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophenylboronic acid | |
CAS RN |
221037-98-5 | |
Record name | 3-Iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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